molecular formula C8H18O3 B12662631 1-(2,2-Dimethoxyethoxy)butane CAS No. 85168-87-2

1-(2,2-Dimethoxyethoxy)butane

Cat. No.: B12662631
CAS No.: 85168-87-2
M. Wt: 162.23 g/mol
InChI Key: NKPXTNPNZFWDCL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethoxy)butane is an organic compound with the molecular formula C8H18O3. It is a derivative of butane, where one of the hydrogen atoms is replaced by a 2,2-dimethoxyethoxy group.

Preparation Methods

The synthesis of 1-(2,2-Dimethoxyethoxy)butane typically involves the reaction of butanol with 2,2-dimethoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-(2,2-Dimethoxyethoxy)butane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethoxyethoxy)butane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethoxy)butane involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound can influence the rate and outcome of biochemical reactions .

Comparison with Similar Compounds

1-(2,2-Dimethoxyethoxy)butane can be compared with other similar compounds such as:

Properties

CAS No.

85168-87-2

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2,2-dimethoxyethoxy)butane

InChI

InChI=1S/C8H18O3/c1-4-5-6-11-7-8(9-2)10-3/h8H,4-7H2,1-3H3

InChI Key

NKPXTNPNZFWDCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(OC)OC

Origin of Product

United States

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